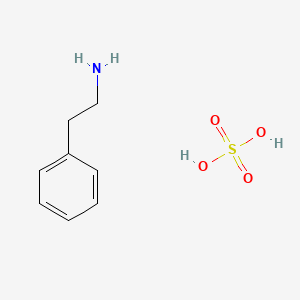

Phenethylamine sulfate

Beschreibung

Endogenous Occurrence and Distribution in Biological Systems

Mammalian Central Nervous System Presence

Within the mammalian brain, phenethylamine is distributed heterogeneously. neurosci.cn The highest concentrations are found in dopaminergic regions such as the caudate-putamen, nucleus accumbens, olfactory tubercles, and hypothalamus. neurosci.cnen-journal.orgebm-journal.org Its presence in these areas suggests a significant role in modulating dopamine transmission. neurosci.cnnih.gov In fact, the synthesis and turnover rates of phenethylamine in the brain are comparable to those of dopamine. neurosci.cn It acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. wikipedia.org

Biosynthetic Pathways from Precursor Amino Acids

The primary pathway for the synthesis of phenethylamine in mammals is the enzymatic conversion of the essential amino acid L-phenylalanine. wikipedia.orgneurosci.cn

Phenethylamine is formed through the decarboxylation of L-phenylalanine, a reaction that removes a carboxyl group from the amino acid. wikipedia.orgresearchgate.net This conversion is the rate-limiting step in the synthesis of phenethylamine. nih.gov Studies have shown that in conditions with high levels of phenylalanine, such as phenylketonuria, there is a corresponding increase in the production of phenethylamine. ebm-journal.org

The key enzyme responsible for the decarboxylation of L-phenylalanine is aromatic L-amino acid decarboxylase (AADC). wikipedia.orgnih.govebm-journal.org This enzyme is found in various tissues, including the brain, and is capable of decarboxylating several aromatic amino acids. ebm-journal.org The involvement of AADC in phenethylamine synthesis is confirmed by studies where inhibitors of this enzyme, such as α-methyl-dopa, markedly reduce phenethylamine production. ebm-journal.org AADC requires pyridoxal phosphate as a cofactor to carry out its catalytic function. creative-enzymes.com

Enzymatic Decarboxylation of L-Phenylalanine

Presence in Other Organisms and Natural Products

Beyond mammals, phenethylamine is found in a variety of other life forms and food products. wikipedia.org It is present in numerous plants, fungi, and bacteria, including genera like Lactobacillus, Clostridium, and Pseudomonas. wikipedia.org Notably, it is found in food items such as chocolate, cheese, and wine, often as a result of microbial fermentation. neurosci.cn For instance, cocoa beans and their products are known to contain phenethylamine. neurosci.cn Certain plants, like those from the Hordeum (barley) genus, also contain related phenethylamine alkaloids such as hordenine. wikipedia.org The presence of phenethylamine has also been reported in hallucinogenic Psilocybe mushrooms. webmd.com In tomatoes, an aromatic amino acid decarboxylase facilitates the synthesis of flavor volatiles like 2-phenylethanol and 2-phenylacetaldehyde from phenylalanine via a phenethylamine intermediate. pnas.org

Theoretical Frameworks of Trace Amine Neurobiology

The understanding of phenethylamine's function is deeply rooted in the broader theoretical frameworks of trace amine neurobiology. For a long time, the significance of trace amines was largely overlooked due to their low concentrations. frontiersin.org However, the discovery of trace amine-associated receptors (TAARs) in 2001 revolutionized the field, providing a molecular basis for the actions of these compounds. wikipedia.org

TAARs are a class of G protein-coupled receptors (GPCRs). wikipedia.org In humans, there are six functional TAARs (TAAR1, TAAR2, TAAR5, TAAR6, TAAR8, and TAAR9). wikipedia.orgmdpi.com Of these, TAAR1 has been the most extensively studied and is considered the primary receptor for endogenous trace amines like phenethylamine, tyramine, and tryptamine. wikipedia.orgmdpi.com

The activation of TAAR1 by phenethylamine has significant downstream effects on monoamine systems. When phenethylamine binds to TAAR1 on a dopamine neuron, it initiates a signaling cascade that leads to the phosphorylation of the dopamine transporter (DAT). wikipedia.org A phosphorylated DAT can then operate in reverse, leading to the release of dopamine from the neuron, or it can be internalized, ceasing its reuptake function. wikipedia.org This mechanism demonstrates how phenethylamine, via TAAR1, can powerfully modulate dopaminergic activity. nih.govfortunejournals.com

Furthermore, some TAARs, including TAAR2, TAAR5, TAAR6, TAAR8, and TAAR9, also function as olfactory receptors for volatile amines, suggesting a role for trace amines in chemosensory processes. wikipedia.orgnih.gov For instance, TAAR4 is highly sensitive to phenethylamine, which is found in the urine of carnivores and elicits an aversive response in rodents, indicating its role as a kairomone (a chemical signal from a predator). jneurosci.org

Eigenschaften

CAS-Nummer |

71750-39-5 |

|---|---|

Molekularformel |

C8H13NO4S |

Molekulargewicht |

219.26 g/mol |

IUPAC-Name |

2-phenylethanamine;sulfuric acid |

InChI |

InChI=1S/C8H11N.H2O4S/c9-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5H,6-7,9H2;(H2,1,2,3,4) |

InChI-Schlüssel |

CEGDZSHEIZACBG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN.OS(=O)(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CCN.OS(=O)(=O)O |

Andere CAS-Nummern |

209064-25-5 5471-08-9 71750-39-5 |

Verwandte CAS-Nummern |

64-04-0 (Parent) |

Synonyme |

2-phenethylamine 2-phenylethylamine 2-phenylethylammonium chloride beta-phenethylamine beta-phenylethylamine diphenethylamine sulfate phenethylamine phenethylamine conjugate acid phenethylamine hydrobromide phenethylamine hydrochloride phenethylamine mesylate phenethylamine perchlorate phenethylamine sulfate phenethylamine sulfate (2:1) phenethylamine tosylate phenethylamine, 15N-labeled cpd phenethylamine, beta-(14)C-labeled cpd phenethylamine, monolithium salt |

Herkunft des Produkts |

United States |

Metabolism and Catabolic Pathways of Phenethylamine

Enzymatic Degradation Mechanisms

The breakdown of phenethylamine is a complex process involving several key enzymes that transform it into various metabolites. These enzymatic reactions are crucial for regulating its concentration and activity within the body.

Role of Monoamine Oxidases (MAO-A and MAO-B) as Substrates and Inhibitors

Monoamine oxidases (MAOs) are a family of enzymes that play a critical role in the metabolism of monoamines. There are two main forms, MAO-A and MAO-B, both of which are involved in the breakdown of phenethylamine. rsc.orgresearchgate.net Phenethylamine is a preferred substrate for MAO-B, while serotonin is the favored substrate for MAO-A. frontiersin.orgfrontiersin.org Dopamine and tyramine, on the other hand, are metabolized by both forms of the enzyme. frontiersin.org

The interaction between phenethylamine and MAOs is complex. While it is a substrate for these enzymes, certain derivatives of phenethylamine can act as inhibitors. For instance, the addition of a methyl group to the alpha-carbon of phenethylamine transforms it from a selective MAO-B substrate into a selective MAO-A inhibitor. frontiersin.org Studies have shown that various phenethylamine analogs can inhibit both MAO-A and MAO-B to different extents. nih.govnih.gov The inhibitory effects of these derivatives are often reversible and selective. uchile.cl

The metabolism of phenethylamine by MAO-B is a key step in its degradation, leading to the formation of phenylacetaldehyde. wikipedia.orgiiarjournals.org This intermediate is then further metabolized by other enzymes. The inhibition of MAO-B can significantly increase the levels of phenethylamine in the brain. wikipedia.org

Contributions of Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is an enzyme primarily found in the adrenal medulla and is responsible for the conversion of norepinephrine to epinephrine. wikipedia.orgtaylorandfrancis.com However, PNMT also plays a role in the metabolism of phenethylamine. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to phenethylamine, resulting in the formation of N-methylphenethylamine. wikipedia.orgwikipedia.org This process is a part of the biosynthesis of N-methylated trace amines. wikipedia.org

While phenylethylamines are generally considered competitive inhibitors of PNMT, phenylethanolamines act as substrates. nih.gov The enzyme shows a preference for specific isomers in these reactions. nih.gov

Involvement of Semicarbazide-Sensitive Amine Oxidases (SSAOs)

Semicarbazide-sensitive amine oxidases (SSAOs) are a group of copper-containing enzymes that catalyze the oxidative deamination of primary amines. science.govcitius.technology This process yields an aldehyde, ammonia, and hydrogen peroxide. citius.technology Phenethylamine is a known substrate for SSAOs. science.govthebiogrid.org

There are different forms of SSAOs, including AOC2 and AOC3. While both are homologous, they exhibit different substrate preferences. AOC2 prefers larger monoamines like 2-phenylethylamine, tryptamine, and p-tyramine as substrates, whereas AOC3 favors methylamine and benzylamine. nih.gov Molecular modeling suggests that structural differences between these two enzymes account for their distinct substrate specificities. nih.gov The enzymatic activity of SSAO is implicated in various physiological and pathological processes. acs.org

Flavin-Containing Monooxygenase 3 (FMO3) and Aralkylamine N-Acetyltransferase (AANAT) Activities

Flavin-containing monooxygenase 3 (FMO3) is a key enzyme in the metabolism of a wide range of foreign compounds and also plays a role in processing endogenous substances. wikipedia.orgwikipedia.org FMO3 is capable of N-oxygenating primary, secondary, and tertiary amines. nih.govresearchgate.net Phenethylamine, having a smaller aromatic substituent, is efficiently N-oxygenated by human FMO3. nih.govresearchgate.net The enzyme can catalyze the N-oxygenation of phenethylamine to its N-hydroxylamine metabolite. mdpi.com

Aralkylamine N-acetyltransferase (AANAT) is another enzyme involved in the metabolism of phenethylamine. wikipedia.org

Identification and Characterization of Primary Metabolites

The enzymatic degradation of phenethylamine results in the formation of several metabolites. The primary and most well-characterized of these is phenylacetic acid.

Phenylacetic Acid Formation

The main metabolic pathway for phenethylamine leads to the production of phenylacetic acid. wikipedia.orgcdnsciencepub.comwada-ama.org This process begins with the oxidative deamination of phenethylamine by monoamine oxidase (MAO), primarily MAO-B, which produces the intermediate compound phenylacetaldehyde. wikipedia.orgiiarjournals.orgnih.gov

This intermediate is then further oxidized to phenylacetic acid. researchgate.netmicrobiologyresearch.org This final step is predominantly carried out by aldehyde dehydrogenase. iiarjournals.orgnih.govnih.gov Studies using specific inhibitors have shown that aldehyde dehydrogenase is the main enzyme responsible for this conversion, although aldehyde oxidase also contributes to a lesser extent. iiarjournals.orgnih.gov Xanthine oxidase does not appear to play a significant role in the oxidation of phenylacetaldehyde in this pathway. iiarjournals.orgnih.govnih.gov Phenylacetic acid is the primary urinary metabolite of phenethylamine. wikipedia.orgwikipedia.org

Sulfoconjugated Metabolites (e.g., 2-(3-hydroxyphenyl)acetamide sulfate)

Phenylacetylglutamine Pathways

Following its formation, phenylacetic acid, the major metabolite of phenethylamine, can undergo further conjugation. ontosight.ai A significant pathway in humans is the conjugation of phenylacetic acid with glutamine to form phenylacetylglutamine. ontosight.airesearchgate.netresearchgate.net This reaction is catalyzed by the enzyme phenylacetyl-CoA:glutamine N-acyltransferase, which is found in the liver and kidney. researchgate.net

The formation of phenylacetylglutamine is a crucial step in the detoxification and excretion of phenyl-containing compounds. ontosight.ai It has been observed that a substantial portion of urinary phenylacetic acid is in the form of this glutamine conjugate. researchgate.net This pathway is particularly important as it represents a major route for the elimination of the carbon skeleton of phenethylamine. researchgate.net Research indicates that after the administration of phenethylamine, there is a significant increase in the urinary levels of phenylacetylglutamine. researchgate.netnih.gov

The following table summarizes the key catabolic pathways of phenethylamine and their resulting metabolites.

Table 2: Catabolic Pathways and Metabolites of Phenethylamine

| Pathway | Key Enzymes | Primary Metabolite(s) |

|---|---|---|

| Major Oxidative Pathway | MAO-B, Aldehyde Dehydrogenase, Aldehyde Oxidase | Phenylacetaldehyde, Phenylacetic Acid wikipedia.orgresearchgate.netiiarjournals.org |

| Sulfoconjugation | Sulfotransferases (SULTs) | 2-(3-hydroxyphenyl)acetamide sulfate researchgate.netfu-berlin.de |

| Phenylacetylglutamine Conjugation | Phenylacetyl-CoA:glutamine N-acyltransferase | Phenylacetylglutamine researchgate.netresearchgate.net |

Metabolic Flux and Turnover Rates in Vivo

Modulation of Monoamine Neurotransmission

Phenethylamine significantly enhances the activity of monoamine neurotransmitters, including dopamine, norepinephrine, and to a lesser extent, serotonin. wikipedia.org It achieves this through a combination of presynaptic actions that increase the release of these neurotransmitters and interfere with their normal storage and reuptake processes. Substituted phenethylamines are known to regulate monoamine neurotransmission through various pathways, including stimulating trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2). biomolther.orgnih.gov

Phenethylamine acts as a potent releasing agent for monoamines, a mechanism it shares with structurally similar compounds like amphetamine. wikipedia.org This action elevates the extracellular concentrations of these neurotransmitters, thereby amplifying their signaling.

A primary mechanism by which phenethylamine increases extracellular dopamine is by inducing the reverse transport of dopamine through the dopamine transporter (DAT). consensus.app Rather than simply blocking the reuptake of dopamine from the synapse, phenethylamine causes the transporter to work in reverse, actively expelling dopamine from the presynaptic neuron into the synaptic cleft. consensus.appnih.gov This process is not dependent on the typical vesicle-mediated, calcium-dependent release of neurotransmitters. nih.gov This modulation is significantly driven by phenethylamine's action as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org Activation of TAAR1 initiates a signaling cascade that leads to the phosphorylation of the dopamine transporter. A phosphorylated DAT is more likely to operate in reverse or retract from the cell membrane, ceasing transport and contributing to higher synaptic dopamine levels. wikipedia.org

The vesicular monoamine transporter 2 (VMAT2) is a critical protein located on the membrane of synaptic vesicles within monoaminergic neurons. nih.gov Its function is to pump cytosolic monoamines (like dopamine, norepinephrine, and serotonin) into these vesicles for storage and subsequent release into the synapse. nih.govwikipedia.org

Phenethylamine acts as an inhibitor of VMAT2. wikipedia.orgwikipedia.org By blocking VMAT2, phenethylamine prevents the sequestration of monoamines into storage vesicles. wikipedia.org This leads to an accumulation of neurotransmitters free within the neuronal cytoplasm. This elevated cytosolic concentration creates a larger pool of monoamines available for release via reverse transport through membrane transporters like DAT. wikipedia.org Studies comparing the inhibitory potency of various compounds at VMAT2 show that phenethylamine is a more potent inhibitor of VMAT2 than VMAT1. nih.govpnas.org

Table 1: Comparative Inhibition (Ki) of VMAT2 by Phenethylamine and Other Monoamines

| Compound | VMAT2 Ki (µM) | VMAT1 Ki (µM) | Potency Preference |

|---|---|---|---|

| Phenethylamine | 2.44 | >100 | VMAT2 |

| Dopamine | 0.44 | 1.25 | VMAT2 |

| Serotonin (5-HT) | 0.43 | 0.53 | None |

| Histamine | 0.17 | 5.26 | VMAT2 |

Data sourced from multiple studies comparing substrate affinities and inhibitory constants. nih.govpnas.orgresearchgate.net

The dopamine transporter (DAT) is a key protein responsible for terminating dopamine signaling by clearing dopamine from the synaptic cleft back into the presynaptic neuron. biomolther.orgnih.gov Phenethylamine profoundly impacts DAT function. While it does inhibit dopamine reuptake, its more significant action is inducing DAT-mediated dopamine efflux, as described previously. biomolther.orgnih.govconsensus.appnih.gov

This reversal of DAT function is a hallmark of phenethylamine's mechanism and is a primary contributor to its stimulant effects. wikipedia.orgconsensus.app The interaction is complex and is initiated by the binding of phenethylamine to TAAR1, which triggers signaling pathways that phosphorylate DAT, altering its conformational state and function from reuptake to release. wikipedia.org Studies on various phenethylamine derivatives have established a clear structure-activity relationship for the inhibition of dopamine reuptake, highlighting the importance of the compound's chemical structure in its interaction with DAT. biomolther.orgkoreascience.kr

Dopamine Release Modulation

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2) Activity

Direct Receptor Agonism and Allosteric Modulation

While phenethylamine's primary actions are on monoamine transporters and release mechanisms, its direct interaction with postsynaptic receptors is limited.

Research indicates that phenethylamine is not a direct agonist at α- and β-adrenergic receptors. wikipedia.org Functional studies on human alpha-adrenoceptor subtypes have shown that phenethylamine exhibits no direct agonist activity at the α(1A)-AR subtype. researchgate.net Instead, it can act as an antagonist at α(1A), α(2A), and α(2C) adrenoceptors. researchgate.net

Table 2: Binding Affinity and Functional Activity of β-Phenethylamine at Human α-Adrenoceptor Subtypes

| Receptor Subtype | Binding Affinity (pKi) | Functional Activity |

|---|---|---|

| α(1A)-AR | 4.38 | Antagonist (No agonist activity) |

| α(2A)-AR | 4.67 | Antagonist |

| α(2C)-AR | 4.90 | Antagonist |

Data from functional studies on human adrenoceptors expressed in cell lines. researchgate.net

The most significant direct receptor interaction for phenethylamine is its potent agonism at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org TAAR1 is a G-protein-coupled receptor that modulates monoamine neurotransmission, and its activation by phenethylamine is a crucial upstream event that triggers the subsequent effects on VMAT2 and DAT. wikipedia.org

There is no strong evidence to suggest that phenethylamine itself functions as an allosteric modulator at monoamine receptors. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to its primary ligand. nih.gov However, the phenethylamine chemical backbone has been used as a structural scaffold in the development of compounds that act as negative allosteric modulators for other receptor systems, such as the GluN2B NMDA receptor, indicating the structural versatility of this molecular framework. nih.gov

Trace Amine-Associated Receptor (TAAR) Agonism

Phenethylamine is a potent agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.org This receptor is a G protein-coupled receptor (GPCR) that is homologous to dopamine, adrenergic, and serotonin receptors and is activated by endogenous biogenic amines. nih.gov In vitro studies have demonstrated that phenethylamine activates TAAR1 with affinities in the nanomolar to micromolar range. frontiersin.org The EC₅₀ values of trace amines like phenethylamine and p-tyramine at TAAR1 are in the nanomolar range, whereas classical monoamines such as dopamine, norepinephrine, and serotonin have lower affinities with EC₅₀ values in the micromolar range. frontiersin.org

Research using cell lines overexpressing human TAAR1 confirms its activation by phenethylamine. One study reported an EC₅₀ value of 8.8 µM with a maximal efficacy (Eₘₐₓ) of 97% compared to the full effect of phenethylamine itself. mdpi.com The binding of phenethylamine to TAAR1 is a critical component of its mechanism, leading to the regulation of monoamine neurotransmission. wikipedia.org This interaction triggers a cascade involving protein kinase A (PKA) and protein kinase C (PKC) signaling, which results in the phosphorylation of the dopamine transporter (DAT). wikipedia.org The non-conserved nature of the binding site residues in TAAR1 compared to other aminergic GPCRs may allow for a diverse range of agonists, including phenethylamine, to occupy the receptor's binding site. frontiersin.org

Several phenethylamine analogues also demonstrate potent agonism at TAAR1. mdpi.com The data below summarizes the activation potencies and efficacies of phenethylamine and some of its derivatives at the human TAAR1 receptor.

| Compound | EC₅₀ (µM) | Eₘₐₓ (%) | Source |

|---|---|---|---|

| Phenethylamine | 8.8 | 97 | mdpi.com |

| Higenamine | 0.98 | 93 | mdpi.com |

| β-methylphenethylamine | 2.1 | 77 | mdpi.com |

| Tyramine | 9.5 | 77 | mdpi.com |

| Dimethylphenethylamine | 21 | 64 | mdpi.com |

| p-Octopamine | 46 | 85 | mdpi.com |

| Hordenine | 47 | 82 | mdpi.com |

| Halostachine | 74 | 104 | mdpi.com |

| p-Synephrine | 92 | 85 | mdpi.com |

The interaction of phenethylamine with Trace Amine-Associated Receptor 2 (TAAR2) is less clearly defined, with some studies suggesting activation while others indicate a lack of direct agonism. Some databases and reviews list phenethylamine as an activator of TAAR2. ncats.ioncats.io However, other research indicates that neither phenethylamine (PEA) nor p-tyramine are direct agonists at the TAAR2 receptor. nih.gov

Despite the conflicting evidence on direct activation, an indirect mechanism of interaction has been proposed. It is suggested that the heterodimerization of TAAR2 with TAAR1 could provide a link between TAAR2 and phenethylamine's effects. nih.gov Given the well-established role of phenethylamine as a TAAR1 agonist, its activation of TAAR1 could potentially modulate TAAR2 function through this receptor complex. Further research is required to fully characterize the nature of the interaction between phenethylamine and the TAAR2 receptor.

TAAR1 Ligand Binding and Activation

Serotonergic Receptor Interactions (e.g., 5-HT2A, 5-HT2C)

Phenethylamine derivatives exhibit significant interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. biomolther.orgresearchgate.net These receptors are implicated in a variety of psychiatric disorders and are the primary targets for many hallucinogenic compounds. biomolther.orgnih.gov Structure-activity relationship (SAR) studies have shown that phenethylamines generally possess a higher affinity for the 5-HT2A receptor compared to tryptamines. nih.govkoreascience.kr

The affinity of phenethylamine derivatives for the 5-HT2A receptor is highly dependent on the substitution pattern on the phenyl ring. For instance, the introduction of 2,5-dimethoxy groups, along with a small hydrophobic substituent at the C-4 position, is associated with strong receptor binding and functional potency. acs.org Radioligand binding assays have been used to determine the binding affinities (Ki) of numerous phenethylamine derivatives at human 5-HT2 receptors. biomolther.orgplos.org

The table below presents the binding affinities of several phenethylamine derivatives for the human 5-HT₂ₐ receptor.

| Compound | Binding Affinity Ki (nM) for 5-HT₂ₐ | Source |

|---|---|---|

| 2C-P HCl | 152.0 ± 29.1 | biomolther.org |

| N-(2-Methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine HCl (25B-NB2OMe) | 1.0 ± 0.1 | biomolther.org |

| N-(2-Hydroxybenzyl)-2,5-dimethoxy-4-bromophenethylamine HCl (25B-NBOH) | 1.8 ± 0.3 | biomolther.org |

| N-(2-Fluorobenzyl)-2,5-dimethoxy-4-bromophenethylamine HCl (25B-NB2F) | 3.8 ± 0.5 | biomolther.org |

Many agonists are poorly selective between the 5-HT₂ₐ and 5-HT₂C subtypes due to the high sequence identity in their orthosteric ligand-binding domains. acs.org However, subtle structural modifications can shift this selectivity. For example, replacing the benzene ring of phenethylamine with a bulky dibenzo[b,d]furan moiety has been shown to produce compounds with greater than 70-fold selectivity for the 5-HT₂C receptor over the 5-HT₂ₐ receptor. acs.org

Adrenergic Receptor Engagement (e.g., α1A, α1B, α1D, α2A, α2B, β1, β2)

Phenethylamine and its analogues are structurally similar to endogenous catecholamines like adrenaline and noradrenaline, and as such, they can interact with adrenergic receptors (ADRs). mdpi.com There are nine subtypes of adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, and β3), all of which bind norepinephrine and epinephrine but can trigger different physiological responses. frontiersin.orgsemanticscholar.orgnih.gov

In vitro pharmacological studies have characterized the activating properties of various phenethylamine analogues on a panel of human adrenergic receptors. These studies measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of these compounds by quantifying receptor activation. mdpi.comsemanticscholar.org The results show that multiple phenethylamine derivatives act as agonists at various adrenergic receptor subtypes, with a range of potencies and efficacies. mdpi.com For example, p-synephrine and p-octopamine activate α1A-adrenergic receptors with EC₅₀ values of 2.4 µM and 11 µM, respectively. semanticscholar.org Some analogues, like higenamine, show broad activity across multiple β-receptor subtypes. mdpi.com

The following table summarizes the activation data for selected phenethylamine analogues at various human adrenergic receptor subtypes.

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Source |

|---|---|---|---|---|

| Higenamine | ADRβ1 | 34 | 96 | mdpi.com |

| ADRβ2 | 160 | 105 | mdpi.com | |

| ADRα1B | 23000 | 101 | mdpi.com | |

| p-Synephrine | ADRα1A | 2400 | 82 | mdpi.com |

| ADRα2C | 23000 | 91 | mdpi.com | |

| p-Octopamine | ADRα1A | 11000 | 87 | mdpi.com |

| ADRα2C | 27000 | 93 | mdpi.com | |

| Hordenine | ADRβ2 | 12000 | 80 | mdpi.com |

| ADRα2C | 29000 | 86 | mdpi.com |

Dopamine D2 Receptor Modulatory Effects

Phenethylamine does not appear to act as a direct agonist at the dopamine D2 receptor (D2R). Instead, it exerts modulatory effects on D2R function, primarily through its influence on the dopamine transporter (DAT). nih.gov Several phenethylamine derivatives are effective inhibitors of dopamine reuptake via DAT. bohrium.com By blocking DAT, these compounds increase the concentration of dopamine in the synaptic cleft. nih.gov

This elevation in synaptic dopamine has downstream consequences for D2R signaling. The D2R functions as an autoreceptor on dopaminergic neurons, and its activation typically leads to feedback inhibition of dopamine release and synthesis. nih.govbiomolther.org Research has shown that phenethylamine and tyramine can reversibly reduce D2 receptor-activated G-protein-gated inward rectifier K+ (GIRK) currents in dopaminergic neurons. torvergata.it This action antagonizes the inhibitory effects of dopamine at the autoreceptor, potentially making the neurons less sensitive to feedback inhibition and enhancing their response to stimulation. torvergata.it The IC₅₀ value for β-phenylethylamine's inhibition of the D2 receptor-activated GIRK current was found to be 82.9 ± 9.6 µM. torvergata.it

Furthermore, DAT activity influences D2R endocytosis (internalization). The co-expression of DAT with D2 receptors inhibits D2R endocytosis by lowering extracellular dopamine levels. nih.govbiomolther.org Treatment with phenethylamine derivatives that inhibit DAT can reverse this effect, thus disinhibiting D2R endocytosis. nih.gov This suggests a complex regulatory role for phenethylamine-like DAT inhibitors on D2 receptor function and sensitization. biomolther.org

Structure-Activity Relationship (SAR) Studies of Phenethylamine Derivatives

The biological activity of phenethylamine derivatives is profoundly influenced by their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to identify the key structural features responsible for their interactions with various receptors and transporters. biomolther.org

For 5-HT2A Receptor Affinity: The affinity for the 5-HT2A receptor is sensitive to substitutions on the phenethylamine scaffold. nih.govkoreascience.kr

Phenyl Ring Substitutions: Alkyl or halogen groups at the para (4-position) of the phenyl ring generally have a positive effect on binding affinity. nih.govkoreascience.kr In contrast, alkoxy or nitro groups at this position tend to decrease affinity. nih.gov A methoxy group at the 2-position does not seem to have a significant impact on affinity. nih.gov The presence of 2,5-dimethoxy substituents is a common feature in potent 5-HT2A agonists. acs.org

Amine Substitutions: An aromatic group attached to the nitrogen atom can increase binding affinity, especially if that aromatic ring contains an oxygen-containing group at its ortho position. nih.gov

Conformational Constraints: Locking the 2- and 5-position alkoxy groups into a rigid dihydrofuran or furan ring system can increase affinity for 5-HT2 receptors. acs.orguwlax.edu

For Dopamine Transporter (DAT) Inhibition: SAR studies on β-phenethylamine derivatives have identified structural features that enhance the inhibition of dopamine reuptake. bohrium.com

Aromatic Group: The nature of the aromatic ring influences activity. The inhibitory effect increases in the order of phenyl, thiophenyl, and other substituted phenyl groups. bohrium.combiomolther.org

Alkyl Group: Compounds with longer alkyl groups attached to the ethylamine backbone show stronger inhibitory activities. bohrium.combiomolther.org

Alkylamine Group: Smaller ring sizes at the alkylamine position (e.g., in piperidine derivatives) are associated with stronger inhibitory activity. bohrium.combiomolther.org

The table below summarizes key SAR findings for phenethylamine derivatives.

| Target | Structural Modification | Effect on Activity/Affinity | Source |

|---|---|---|---|

| 5-HT₂ₐ Receptor | Alkyl or halogen at 4-position of phenyl ring | Increase | nih.govkoreascience.kr |

| Alkoxy or nitro at 4-position of phenyl ring | Decrease | nih.gov | |

| Aromatic group with ortho-oxygen on amine | Increase | nih.gov | |

| Dopamine Transporter (DAT) | Longer alkyl groups on ethylamine backbone | Increase | bohrium.com |

| Smaller ring size at alkylamine position | Increase | bohrium.com | |

| Thiophenyl or substituted phenyl vs. phenyl | Increase | bohrium.com |

Substituent Effects on Receptor Binding Affinity

The binding affinity of phenethylamine derivatives to various receptors is profoundly influenced by the nature and position of substituents on the phenethylamine scaffold. This structure-activity relationship (SAR) is crucial for understanding the pharmacological profile of these compounds. consensus.appbiomolther.org

The phenethylamine core structure can be modified at several positions, primarily on the phenyl ring and the ethylamine side chain. These modifications can dramatically alter the compound's affinity and selectivity for different receptor subtypes, including serotonergic, adrenergic, and trace amine-associated receptors (TAARs). frontiersin.orgwikipedia.org

Psychedelic phenethylamines are thought to exert their effects primarily through agonism at the serotonin 2A receptor (5-HT₂ₐR). biomolther.orgresearchgate.net The affinity for the 5-HT₂ₐR is sensitive to substitution patterns on the phenyl ring. For instance, the addition of methoxy groups at the 2 and 5 positions of the phenyl ring is a common feature in many potent 5-HT₂ₐR agonists. biomolther.org Further substitution at the 4-position can fine-tune this activity. Alkyl or halogen groups at the para-position of the phenyl ring tend to have a positive effect on 5-HT₂ₐR binding affinity. biomolther.org

N-benzyl substitution on the amine nitrogen of phenethylamines can lead to a dramatic increase in affinity and functional activity at 5-HT₂ serotonin receptors. acs.orgnih.gov Specifically, substitutions on the 2'-position of the N-benzyl group can have a profound effect on affinity, though some high-affinity ligands have been identified that lack this 2'-substituent. nih.gov Even very large N-substituents, such as a dibenzo[b,d]furylmethyl (DBFM) group, can be tolerated and may increase affinity if the orientation is correct, although this often results in weaker partial agonism at the 5-HT₂ₐ receptor. acs.org

Studies on 4-alkoxy-3,5-dimethoxyphenethylamines (derivatives of mescaline) have shown that extending the 4-alkoxy substituent generally increases binding affinities at 5-HT₂ₐ and 5-HT₂C receptors. frontiersin.org The introduction of fluorine atoms into these alkoxy substituents can also enhance affinity and efficacy at these receptors. frontiersin.orgnih.gov Similarly, 4-thio-substituted phenethylamines (2C-T drugs) show high affinity for the 5-HT₂ₐ receptor. researchgate.net

Beyond the serotonergic system, phenethylamine derivatives also interact with other receptors. Many analogs bind to the trace amine-associated receptor 1 (TAAR1), with phenethylamines generally showing stronger binding than their amphetamine counterparts. wikipedia.orgnih.gov They can also interact with adrenergic receptors, though often with lower affinity compared to their primary targets. consensus.appfrontiersin.org The interaction with monoamine transporters (for dopamine, norepinephrine, and serotonin) is also a key aspect of their pharmacology, with substitutions influencing whether a compound acts as an inhibitor or a releasing agent. nih.govbiomolther.orgnih.gov For example, para-chloro substitution on amphetamines tends to increase potency at the serotonin transporter (SERT). nih.gov

| Compound | Substitution Pattern | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Mescaline | 3,4,5-trimethoxy | 5-HT₂ₐ | 12,000 | frontiersin.org |

| 2C-B | 2,5-dimethoxy-4-bromo | 5-HT₂ₐ | 4.5 | nih.gov |

| N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine | 2,5-dimethoxy-4-iodo, N-(2-methoxybenzyl) | 5-HT₂ₐ | 0.087 | nih.gov |

| 2C-T-2 | 2,5-dimethoxy-4-ethylthio | 5-HT₂ₐ | 14 | researchgate.net |

| Amphetamine | α-methyl | NET | 41 | nih.gov |

| Amphetamine | α-methyl | DAT | 360 | nih.gov |

Conformational Analysis and Ligand-Receptor Docking

The three-dimensional shape, or conformation, of a phenethylamine derivative is a critical determinant of its ability to bind to and activate a receptor. nih.govnih.gov Flexible molecules like phenethylamines can adopt numerous conformations, but only a specific "bioactive conformation" will fit optimally into the receptor's binding pocket. Conformational analysis and computational ligand-receptor docking studies are powerful tools used to investigate these interactions. nih.govnih.govplos.org

By synthesizing and testing conformationally restricted analogs, where the flexible ethylamine side chain is locked into a specific orientation, researchers can deduce the likely bioactive conformation. nih.govcapes.gov.br For example, studies on 1-aminomethylbenzocycloalkanes, which are rigid analogs of the hallucinogen 2C-B, have provided significant insights. nih.govresearchgate.net Docking these rigid analogs into a homology model of the 5-HT₂ₐ receptor predicted that the R-enantiomer of the benzocyclobutene analog would be the most potent, a prediction that was later confirmed experimentally. nih.govcapes.gov.br This suggests that the conformation of this rigid analog mimics the active binding conformation of more flexible phenethylamines. nih.gov

Docking studies have also been employed to understand the structure-activity relationships of phenethylamine derivatives at the dopamine transporter (DAT). biomolther.orgnih.govkoreascience.kr These simulations can predict how different isomers of a compound fit into the binding site and which interactions are most important for binding affinity. biomolther.orgkoreascience.kr For instance, docking simulations of β-phenethylamine derivatives have helped to identify key structural features responsible for the inhibition of dopamine reuptake. biomolther.orgnih.gov

Molecular docking can also help explain the selectivity of ligands for different receptor subtypes. nih.govplos.org The binding sites of closely related receptors, such as the 5-HT₂ subtypes, have subtle differences in their amino acid composition and structure. plos.org Docking simulations can reveal how these differences accommodate or clash with specific ligand conformations, explaining why a particular compound may bind with high affinity to one subtype but not another. nih.gov For example, docking of 1,2-cyclized phenethylamines into the 5-HT₂B crystal structure showed that while the compounds could be accommodated, the conformational constraints resulted in a positioning that brought the 4-bromo substituent closer to a polar residue present only in the human 5-HT₂ₐ subtype, potentially explaining their lower affinity for that receptor. nih.gov

Stereoselective Interactions of Chiral Analogs

Chirality, or "handedness," is a fundamental property in molecular pharmacology. Many phenethylamine derivatives are chiral, meaning they exist as two non-superimposable mirror images called enantiomers (R- and S-forms). These enantiomers can exhibit significant differences in their binding affinity and efficacy at receptors, a phenomenon known as stereoselectivity. mdpi.comnih.govnih.gov

This stereoselectivity arises because receptors themselves are chiral, constructed from L-amino acids. The interaction between a chiral ligand and a chiral receptor is often likened to a hand in a glove, where one enantiomer (the "correct" hand) fits much better than the other. researchgate.net

A classic example of stereoselectivity is seen with the endogenous catecholamines. It is well-established that (R)-(-)-norepinephrine and (R)-(-)-epinephrine are the pharmacologically active enantiomers, binding with much higher affinity to adrenergic receptors than their (S)-(+)-counterparts. nih.govresearchgate.net

This principle extends to synthetic phenethylamine analogs. In the case of conformationally restricted analogs of 2C-B, the (R)-enantiomer of the benzocyclobutene analog was found to be exceptionally potent, while the S-enantiomer was significantly less active. nih.govresearchgate.net Similarly, for a series of potent N-benzylphenethylamine agonists at the 5-HT₂ₐ receptor, the (S,S)-(-)-enantiomer of one piperidine-constrained analog displayed the highest affinity and was remarkably selective for the 5-HT₂ₐ receptor over the 5-HT₂C receptor. nih.gov The corresponding (R,R)-enantiomer had dramatically lower affinity. nih.gov

Stereoselectivity is also observed in the interaction of phenethylamines with monoamine transporters. mdpi.comnih.govnih.gov For instance, the norepinephrine transporter (NET) and dopamine transporter (DAT) preferentially transport (S)-norepinephrine, whereas the serotonin transporter (SERT) prefers the (R)-enantiomer. mdpi.comnih.gov In contrast, for epinephrine, NET and DAT show higher transport rates for the (R)-enantiomer, while SERT prefers the (S)-enantiomer. mdpi.comnih.gov This highlights that stereoselectivity is highly specific to both the ligand and the transporter protein. mdpi.comnih.gov

| Chiral Compound | Enantiomer | Target | Interaction/Effect | Reference |

|---|---|---|---|---|

| Norepinephrine | (R)-(-)-Norepinephrine | Adrenergic Receptors | High affinity binding, pharmacologically active | nih.govresearchgate.net |

| (S)-(+)-Norepinephrine | Adrenergic Receptors | Lower affinity binding | nih.govresearchgate.net | |

| Benzocyclobutene analog of 2C-B | (R)-enantiomer | 5-HT₂ₐ Receptor | High potency agonist | nih.gov |

| (S)-enantiomer | 5-HT₂ₐ Receptor | Lower potency | nih.gov | |

| Piperidine-constrained N-benzylphenethylamine (Compound 9b) | (S,S)-(-)-enantiomer | 5-HT₂ₐ Receptor | High affinity (Ki = 2.5 nM), 124-fold selective over 5-HT₂C | nih.gov |

| (R,R)-(+)-enantiomer | 5-HT₂ₐ Receptor | Low micromolar affinity | nih.gov |

Advanced Analytical Methodologies for Phenethylamine Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating and analyzing complex mixtures. Several chromatographic techniques are routinely used for the analysis of phenethylamines, each offering distinct advantages in terms of sensitivity, selectivity, and efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the confirmatory analysis of phenethylamines. Due to the polar nature and potential for adsorption of phenethylamines, derivatization is a common and often necessary step to improve their chromatographic behavior and produce more informative mass spectra. shimadzu.comgcms.cz This process involves chemically modifying the analyte to increase its volatility and thermal stability.

Common derivatizing agents for phenethylamines include trifluoroacetic (TFA) anhydride and N-methyl-bis-trifluoroacetamide (MBTFA). shimadzu.comgcms.cz While traditional derivatization methods can be time-consuming, advancements have led to automated on-column derivatization techniques that significantly reduce sample preparation time. shimadzu.comgcms.cz These automated systems inject the derivatizing agent and the sample sequentially into the GC inlet, where derivatization occurs prior to separation on the capillary column. shimadzu.com

GC-MS methods have been developed for the simultaneous detection of a wide range of phenethylamines in various matrices, including urine. koreascience.kroup.com These methods often employ selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, allowing for the detection of analytes at low nanogram per milliliter (ng/mL) levels. koreascience.kroup.com The validation of these methods typically includes establishing parameters such as limits of detection (LOD) and quantitation (LOQ), linearity, precision, and accuracy to ensure reliable results. oup.com

Key GC-MS Parameters for Phenethylamine Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Derivatizing Agent | Trifluoroacetic (TFA) anhydride, MBTFA | shimadzu.comgcms.cz |

| Injection Mode | On-column derivatization, Splitless | shimadzu.comoup.com |

| Column | DB-5MS or similar | free.fr |

| Detection Mode | Selected Ion Monitoring (SIM), Full Scan | koreascience.kroup.com |

| Limit of Detection (LOD) | 2–10 ng/mL | oup.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior technique for phenethylamine analysis, offering exceptional sensitivity, selectivity, and adaptability. It is particularly well-suited for the analysis of biological samples like urine and blood, often requiring minimal sample preparation, such as a "dilute-and-shoot" approach. nih.gov

LC-MS/MS methods are capable of simultaneously screening for a large number of phenethylamine-type compounds. nih.gov The separation is typically achieved on reversed-phase columns, such as a Phenyl-Hexyl column, using a gradient elution with mobile phases consisting of acidified water and an organic solvent like acetonitrile or methanol. nih.govuniss.it

Detection is performed using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its corresponding product ion. uniss.it This allows for very low limits of detection (LOD) and lower limits of quantification (LLOQ), often in the sub-nanogram per milliliter range. nih.govmdpi.com For instance, a validated method for 74 phenethylamines in urine reported an LOD of 0.5 ng/mL and an LLOQ of 1.0 ng/mL. nih.gov The quantitative performance of LC-MS/MS methods is typically excellent, with wide linear ranges and high accuracy. nih.gov

Recent research has also explored in-source fragmentation of phenethylamines during electrospray ionization (ESI), which can enhance the signal-to-noise ratio and lead to even more sensitive and accurate quantitative analysis. acs.orgsci-hub.se

Typical LC-MS/MS Parameters for Phenethylamine Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Phenomenex Kinetex® Phenyl-Hexyl, Poroshell 120 EC-C18 | nih.govmdpi.com |

| Mobile Phase A | 0.1% formic acid in water | nih.govuniss.it |

| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol | nih.govuniss.it |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | uniss.itnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | uniss.it |

| Limit of Detection (LOD) | 0.5 ng/mL | nih.govmdpi.com |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of phenethylamines, often coupled with ultraviolet (UV) or fluorescence detection. nih.govtandfonline.com A significant challenge in the HPLC analysis of basic compounds like phenethylamines is peak tailing, which arises from interactions with residual silanol groups on the stationary phase. tandfonline.com The use of base-deactivated reversed-phase columns, such as those with an octadecyl silica (C18) packing, helps to mitigate this issue. tandfonline.com

HPLC methods have been developed for the simultaneous identification and quantification of multiple phenethylamines in various samples. tandfonline.com These methods often utilize gradient elution with a mobile phase consisting of an acetonitrile and buffer solution, with detection at multiple wavelengths to ensure peak identity and purity. tandfonline.com

For the analysis of chiral phenethylamines, specialized chiral stationary phases (CSPs) or pre-column derivatization with a chiral reagent can be employed to separate enantiomers. acs.orgchrom-china.com The derivatization of enantiomers with a chiral agent like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) creates diastereomers that can be separated on a standard C18 column. chrom-china.com This approach allows for the determination of the optical purity of chiral phenethylamines. chrom-china.com

Capillary Electrophoresis (CE) with Fluorescence Detection

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly useful for the analysis of charged molecules like phenethylamines. When coupled with fluorescence detection, CE can achieve very low detection limits. 140.122.64nih.gov

For phenethylamines that are not natively fluorescent, derivatization with a fluorescent tag, such as fluorescein isothiocyanate (FITC), is necessary. 140.122.64nih.gov The use of techniques like micellar electrokinetic chromatography (MEKC) and stacking can further enhance sensitivity, with detection limits reaching the nanomolar (10⁻⁸ M) range. 140.122.64nih.gov

CE is also a powerful tool for the chiral separation of phenethylamine enantiomers. nih.govdntb.gov.ua This is typically achieved by adding a chiral selector, such as a cyclodextrin derivative, to the running buffer. nih.gov By studying the interactions between the enantiomers and the chiral selector, it is possible to determine binding constants and understand the mechanism of enantioseparation. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Origin Differentiation

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic composition of elements within a compound. In the context of phenethylamine research, IRMS, particularly compound-specific isotope analysis (CSIA), can provide valuable information about the origin of the substance. nih.gov

The principle behind this application is that the isotopic ratios of elements like carbon (¹³C/¹²C) can vary depending on the synthetic route or natural source of the compound. nih.gov This allows for the differentiation between endogenous (naturally produced by the body) and exogenous (ingested) phenethylamine. nih.gov

A study investigating the carbon isotope ratios of phenethylamine and its metabolite, phenylacetylglutamine (PAG), demonstrated the potential of IRMS in doping control. nih.gov By establishing population-based thresholds for the natural abundance of carbon isotopes in PAG, it is possible to identify samples that have been affected by the administration of synthetic phenethylamine. nih.gov The method involves purifying the target compounds from a sample matrix, such as urine, often using techniques like solid-phase extraction and HPLC, before analysis by IRMS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of phenethylamines. jst.go.jpnih.gov ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unequivocal assignment of signals and the differentiation between isomers. researchgate.net

Quantitative NMR (qNMR) has gained prominence as a precise and accurate method for determining the concentration of substances without the need for identical reference standards. researchgate.netresolvemass.ca The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. resolvemass.ca By using a certified internal standard of known concentration, the absolute amount of the analyte in the sample can be determined. resolvemass.ca

qNMR has been successfully applied to the analysis of new psychoactive substances, including phenethylamines, in seized samples. researchgate.net The method has demonstrated high precision and low uncertainty, making it a reliable tool for forensic applications. researchgate.net Furthermore, NMR has been used to identify and quantify various phenethylamines present in dietary supplements. nih.gov

Method Validation and Performance Characteristics in Research Settings

The reliability and acceptance of analytical data in phenethylamine research hinge on rigorous method validation. This process establishes that the performance characteristics of the analytical method are suitable and dependable for their intended application. Key parameters evaluated during validation include selectivity, linearity, sensitivity (limit of detection and quantification), precision, and accuracy. nih.govuniss.it These validations are typically performed in accordance with guidelines from bodies like the Society of Hair Testing and the Working Group for Forensic Toxicology Standard Practices (SWGTOX). uniss.it

Modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for the analysis of phenethylamines in various research contexts. uniss.itkoreascience.kr

Selectivity is demonstrated by analyzing multiple blank matrix samples (e.g., drug-free urine or blood) to ensure that no endogenous components interfere with the detection of the target analytes at their respective retention times. uniss.it

Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated over a specified concentration range, and a high correlation coefficient (r² or r), typically greater than 0.99, indicates good linearity. koreascience.krresearchgate.net For instance, a GC/MS method for 76 phenethylamines showed r values above 0.995 for a concentration range of 25 to 2000 ng/mL. koreascience.kr Similarly, an LC-MS/MS method for analyzing dietary supplements demonstrated linearity up to 500 ng/mL. oup.com

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govuniss.it In a study analyzing 11 illicit phenethylamines in hair, LODs ranged from 0.03 to 0.07 ng/mg and LOQs from 0.09 to 0.20 ng/mg. uniss.it Another UHPLC-MS/MS method for seven phenethylamine-type drugs in blood and urine reported LOD and LLOQ values in the 0.5-5 ng/mL range. nih.gov

Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov It is assessed at different time points (intra-day and inter-day precision). For example, a validated UHPLC-MS/MS method showed intra- and inter-day precision (%CV) in the ranges of 0.52-12.3%. nih.gov

Accuracy refers to the closeness of the measured value to the true value and is often determined as the percent recovery of a known amount of spiked analyte from a blank matrix. nih.gov A study on seven phenethylamine-type drugs found accuracy to be in the range of 85-110%. nih.gov Another method for mescaline and its metabolites in plasma reported an intra-assay accuracy between 84.9% and 106%. nih.gov

The following table summarizes the performance characteristics of various analytical methods used in phenethylamine research.

Table 1: Method Validation and Performance Characteristics for Phenethylamine Analysis| Analytical Method | Matrix | Linearity Range | LOD | LOQ/LLOQ | Precision (%CV or %RSD) | Accuracy/Recovery (%) | Reference |

|---|---|---|---|---|---|---|---|

| LC-MS/MS | Amniotic Fluid | 10–400 ng/mL | Not Reported | Not Reported | Not Reported | Assessed at 25, 200, 400 ng/mL | nih.gov |

| LC-MS/MS | Hair | LOQ–5.0 ng/mg | 0.03–0.07 ng/mg | 0.09–0.20 ng/mg | Not Reported | Not Reported | uniss.it |

| UHPLC-MS/MS | Blood & Urine | 100–2000 ng/mL | 0.5–5 ng/mL | 0.5–5 ng/mL | 0.52–12.3% | 85–110% | nih.gov |

| LC-MS/MS | Urine | 1.0–50.0 ng/mL | 0.5 ng/mL | 1.0 ng/mL | Not Reported | Not Reported | |

| LC-MS/MS | Dietary Supplement | 5–500 ng/mL | 2.5 ng/mL | 5 ng/mL | 1.39–9.8% | Not Reported | oup.com |

| GC-MS | Urine | 25–2000 ng/mL | 10–200 ng/mL | 25–200 ng/mL | Not Reported | Not Reported | koreascience.kr |

| GC-MS | Urine | Up to 1500 ng/mL | 2–10 ng/mL | ≤10 ng/mL | 0.4–7.9% | 91–116% | oup.com |

| HPLC-Fluorescence | Urine | 0.5–200 ng/mL | Not Reported | 0.5 ng/mL | Assessed | Assessed | nih.gov |

| LC-MS/MS | Plasma | 12.5-1250 ng/mL (Mescaline) | Not Reported | 1.25-12.5 ng/mL | ≤7.33% | 84.9–106% | nih.gov |

Sample Preparation Techniques for Biological Matrices (e.g., Solid-Phase Extraction)

The analysis of phenethylamines in complex biological matrices such as blood, urine, plasma, and hair necessitates an effective sample preparation step. uniss.itunitedchem.comscispace.com This crucial process aims to remove interfering endogenous substances, concentrate the target analytes, and transfer them into a solvent compatible with the analytical instrument. Common techniques include liquid-liquid extraction (LLE), protein precipitation (PPT), and solid-phase extraction (SPE). researchgate.netaafs.org SPE is widely utilized due to its efficiency, potential for automation, and ability to provide cleaner extracts compared to simpler methods. scispace.comresearchgate.net

Solid-phase extraction isolates analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. The general procedure involves four key steps:

Conditioning: The SPE cartridge, which contains the solid sorbent, is treated with solvents to wet the sorbent material and create an environment suitable for analyte retention. This typically involves passing methanol followed by deionized water or a buffer through the cartridge. scispace.commdpi.com

Sample Loading: The biological sample, often pre-treated (e.g., by adding a buffer to adjust pH), is loaded onto the conditioned cartridge at a controlled flow rate. scispace.commdpi.com For urine and blood samples, a phosphate buffer (e.g., 0.1 M, pH 6) is commonly added before loading. scispace.com

Washing: The cartridge is washed with one or more solvents to remove matrix interferences that were retained on the sorbent, while the analytes of interest remain bound. Wash steps may include deionized water, weak organic solvents, or acids like 0.1 M acetic acid. scispace.commdpi.com

Elution: A strong solvent is passed through the cartridge to disrupt the analyte-sorbent interactions and elute the purified analytes for analysis. A common elution solvent for phenethylamines is a mixture of methylene chloride, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v). scispace.com

The choice of SPE sorbent is critical and depends on the physicochemical properties of the target phenethylamines and the nature of the biological matrix. Mixed-mode cation-exchange cartridges, which combine nonpolar and ion-exchange retention mechanisms, are effective for extracting basic compounds like phenethylamines. nih.gov For example, Clean Screen® DAU and Oasis® MCX cartridges have been successfully used. unitedchem.com A study comparing various SPE cartridges found that Clean Screen® DAU columns were most effective for blood, plasma, and serum, while Clean Screen XCEL® I columns performed best for urine, with extraction efficiencies ranging from 49-119%. unitedchem.com Another approach, magnetic solid-phase extraction (m-SPE), uses magnetic sorbents that can be separated with an external magnetic field, offering a faster and less laborious alternative to conventional SPE. researchgate.net

The following table provides examples of SPE protocols used for extracting phenethylamines from biological samples.

Table 2: Solid-Phase Extraction Protocols for Phenethylamine Analysis in Biological Matrices

| Matrix | SPE Cartridge Type | Conditioning Solvents | Wash Solvents | Elution Solvent | Reference |

|---|---|---|---|---|---|

| Amniotic Fluid | Hydrophilic–Lipophilic Balance (HLB) | Not specified | Not specified | Not specified | nih.gov |

| Blood, Urine | ZCDAU020 (Mixed-Mode) | Methanol, Deionized Water, pH 6 Phosphate Buffer | Deionized Water, 0.1M Acetic Acid, Methanol | Methylene Chloride/Isopropanol/Ammonium Hydroxide (78:20:2) | scispace.com |

| Blood, Serum, Plasma | Clean Screen® DAU | Methanol, Deionized Water, pH 6 Phosphate Buffer | Deionized Water, 0.1M Acetic Acid, Methanol | Not specified, but extraction efficiencies of 49-119% reported | unitedchem.com |

| Urine | Clean Screen XCEL® I | Not specified | 2% Acetic Acid / 98% Methanol | Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2) | mdpi.com |

| Plasma | Oasis® MCX | Methanol, Deionized Water | 2% Acetic Acid, Methanol | 95% Methanol with 5% Ammonium Hydroxide | mdpi.com |

| Plasma | COOH-mMWCNTs (Magnetic SPE) | Not applicable (dispersive) | Not applicable (dispersive) | Not applicable (dispersive), analyte recovery 36.9% to 110.6% | researchgate.net |

| Evodia Fruits (Aqueous Extract) | Strong Cation-Exchange | Not specified | Not specified | Not specified | nih.gov |

Compound Reference Table

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-phenylethylamine / Phenethylamine | PEA |

| Phenethylamine sulfate | - |

| Acetic anhydride | - |

| Acetonitrile | - |

| Ammonium hydroxide | - |

| Amphetamine | - |

| Dichloromethane / Methylene chloride | DCM |

| Heptafluorobutyric anhydride | HFBA |

| Isopropanol | IPA |

| Methanol | MeOH |

| Mescaline | - |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| N-methyl-N-trimethylsilyltrifluoroacetamide | MSTFA |

| Pentafluoropropionic anhydride | PFPA |

| Pyridine | - |

| Synephrine | - |

| Toluene | - |

| Trifluoroacetic anhydride | TFAA |

| Trimethylsilylimidazole | TMSI |

| 3,4,5-trimethoxyphenylacetic acid | TMPAA |

| N-acetyl mescaline | NAM |

| 3,5-dimethoxy-4-hydroxyphenethylamine | 4-desmethyl mescaline |

| p-Methoxyamphetamine | PMA |

| p-methoxymethamphetamine | PMMA |

| p-methoxyethylamphetamine | PMEA |

| 4-fluoroamphetamine | 4-FA |

| 4-fluoromethamphetamine | 4-FMA |

| 4-chloroamphetamine | 4-CA |

| 4-chloromethamphetamine | 4-CMA |

| N-ethyl-α-ethyl-phenethylamine | ETH |

| N,N-diethylphenethylamine | NDP |

| Rutaecarpine | - |

Investigative Paradigms and Experimental Models in Phenethylamine Research

In Vitro Cellular and Molecular Assays

In vitro methods are fundamental for dissecting the molecular interactions of phenethylamine with its biological targets. These assays, conducted in controlled laboratory settings using isolated cells and proteins, allow for precise characterization of its pharmacological profile.

Receptor binding assays are crucial for determining the affinity of phenethylamine for various receptors. These studies typically utilize human embryonic kidney (HEK-293) cells or other suitable cell lines that have been transfected to express specific human receptors. researchgate.netbiomolther.org By measuring the displacement of a radiolabeled ligand by phenethylamine, its binding affinity (Ki) can be quantified.

Phenethylamine and its analogs have been shown to interact with a range of monoamine receptors. For instance, studies have characterized the binding profiles of 4-thio-substituted phenethylamines (2C-T drugs) at human monoamine receptors, revealing high affinity for 5-HT2A and 5-HT2C receptors. researchgate.net Other research has focused on the interaction of phenethylamine derivatives with 5-HT2AR, demonstrating that substitutions on the phenyl ring and ethylamine backbone influence binding affinity. biomolther.org

A significant target for phenethylamine is the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that regulates monoamine neurotransmission. wikipedia.orgnih.gov In vitro studies using cell lines overexpressing human TAAR1 have demonstrated that phenethylamine is a potent agonist of this receptor. nih.govmdpi.com The potency and efficacy of various phenethylamine analogues at TAAR1 have been systematically evaluated, providing insights into the structure-activity relationships that govern this interaction. nih.gov For example, N-methylation of the primary amino group tends to result in partial agonism. nih.gov

Furthermore, phenethylamine analogues found in food supplements have been tested for their activity at human adrenergic receptors (ADRs). nih.gov These studies, using cell lines overexpressing different ADR subtypes, have revealed that several phenethylamine derivatives possess strong agonistic properties, with potencies sometimes resembling those of endogenous ligands like adrenaline. nih.gov

Table 1: Receptor Binding and Functional Activity of Phenethylamine Analogues

| Compound | Receptor Target | Assay Type | Finding | Reference |

|---|---|---|---|---|

| Phenethylamine | Human TAAR1 | Functional Assay | Potent agonist (EC₅₀ = 8.8 µM) | nih.govmdpi.com |

| 2C-T Drugs | Human 5-HT2A/2C | Binding Assay | High affinity (Ki = 1-54 nM for 5-HT2A) | researchgate.net |

| Higenamine | Human ADRβ₁ | Functional Assay | Strong agonist (EC₅₀ = 34 nM) | nih.gov |

Neurotransmitter Uptake and Release Assays

The psychostimulant effects of phenethylamine are partly attributed to its ability to modulate the concentration of monoamine neurotransmitters in the synaptic cleft. Neurotransmitter uptake and release assays are employed to quantify these effects. These assays often use cell lines expressing monoamine transporters, such as the dopamine transporter (DAT), or synaptosomes prepared from rodent brain tissue.

Studies have shown that phenethylamine can inhibit the reuptake of dopamine. biomolther.orgnih.gov In one study, the inhibitory activities of 29 different β-phenethylamine derivatives on dopamine reuptake were analyzed in HEK-293 cells expressing human DAT. nih.govbiomolther.org This research helps to establish a structure-activity relationship for DAT inhibition by this class of compounds. nih.gov Phenethylamine itself is considered roughly equipotent to amphetamine in its ability to act as a releasing agent of norepinephrine and dopamine in vitro. wikipedia.org

Experiments using C. elegans embryonic cells transfected with the dopamine transporter (DAT-1) have demonstrated that β-phenethylamine increases extracellular dopamine levels, an effect that is dependent on the presence of the transporter. nih.gov Other studies suggest that phenethylamine may not only release catecholamines but also inhibit the reuptake of dopamine that has been released by neurons. nih.gov The ability of phenethylamine to act as a dual dopamine/serotonin releasing agent and reuptake inhibitor has also been explored. google.com

Phenethylamine is rapidly metabolized in the body by monoamine oxidase (MAO), particularly MAO-B. wikipedia.orgwikipedia.org This rapid degradation limits its activity when administered alone. wikipedia.org Enzyme inhibition assays are used to determine the potency and selectivity of compounds in inhibiting enzymes like MAO. These in vitro assays typically measure the activity of purified or recombinant human MAO-A and MAO-B in the presence of the test compound.

For example, the inhibitory potential of α-ethylphenethylamine (AEPEA) and N,α-diethylphenethylamine (N,α-DEPEA), two analogues of phenethylamine, on human recombinant MAO has been evaluated. nih.govresearchgate.net These studies found that AEPEA is a competitive inhibitor of MAO-A, being significantly more potent against MAO-A than MAO-B. nih.govresearchgate.net In contrast, N,α-DEPEA was a weak inhibitor of both isoforms. nih.govresearchgate.net Such studies provide important data on the structure-activity relationships for MAO inhibition. nih.gov Other research has investigated the MAO inhibitory effects of 4-aminophenethylamine derivatives, finding that substitutions on the side chain are important for potency and selectivity. uchile.cl

Table 2: MAO Inhibition by Phenethylamine Analogues

| Compound | Enzyme Target | Finding | Reference |

|---|---|---|---|

| α-Ethylphenethylamine (AEPEA) | Human MAO-A | Competitive inhibitor (Ki = 14.0 µM) | nih.govresearchgate.net |

| α-Ethylphenethylamine (AEPEA) | Human MAO-B | Weaker inhibitor (Ki = 234 µM) | nih.govresearchgate.net |

| N,α-Diethylphenethylamine (N,α-DEPEA) | Human MAO-A / MAO-B | Weak inhibitor (Ki = 251 µM / 159 µM) | nih.govresearchgate.net |

Gene Expression and Protein Regulation Studies (e.g., TH, p-DAT)

To understand the longer-term effects of phenethylamine on neuronal function, researchers investigate its impact on gene expression and the regulation of key proteins involved in neurotransmission. These studies can involve measuring changes in mRNA levels or the phosphorylation state of proteins in response to phenethylamine exposure in cell cultures or animal models.

Recent studies have shown that acute administration of β-phenethylamine can increase the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and phosphorylated dopamine transporter (p-DAT) in the dorsal striatum of mice. mdpi.comresearchgate.net An increase in p-DAT suggests a change in dopamine transporter function. These molecular changes are correlated with the behavioral effects of the compound. mdpi.com Other research has delved into the regulation of the gene for phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis, showing modulation by transcription factors whose binding can be influenced by cellular signaling pathways potentially affected by phenethylamine. nih.gov The overarching goal of such studies is to link the acute pharmacological actions of phenethylamine to lasting changes in cellular function. nih.govbiorxiv.org

Animal Model Research for Mechanistic Elucidation

Animal models, particularly rodents, are indispensable for understanding how the molecular actions of phenethylamine translate into complex behavioral and physiological effects. These in vivo studies allow for the investigation of the compound's effects within an intact biological system.

Behavioral pharmacology studies in rodents are widely used to assess the psychostimulant, rewarding, and reinforcing properties of phenethylamine.

Locomotor Activity: The effect of phenethylamine on spontaneous movement is a primary measure of its stimulant properties. Systemic administration of phenethylamine has been shown to increase locomotor activity in mice, although its effects are of shorter duration and lesser potency compared to amphetamine. en-journal.org Some studies report a biphasic effect, with lower doses causing stimulation and higher doses leading to depression of locomotor activity and stereotyped behaviors like sniffing and head bobbing. nih.govnih.govconsensus.app For example, one study found that β-phenylethylamine produced an initial increase in locomotor activity between 3 and 6 minutes post-injection, followed by a decline. nih.gov

Self-Administration: The intravenous self-administration paradigm is a gold standard for assessing the abuse potential and reinforcing efficacy of a drug. cnr.itnih.gov In this model, animals learn to perform an action, such as pressing a lever, to receive an infusion of the drug. Studies have demonstrated that rats will self-administer β-phenethylamine, indicating that the compound has reinforcing effects. mdpi.comresearchgate.net Research has shown significant self-administration under both fixed ratio (FR) and progressive ratio (PR) schedules of reinforcement. mdpi.comresearchgate.net The breakpoint achieved in a PR schedule, which measures how hard an animal will work for a single infusion, provides a metric of the drug's motivational strength. mdpi.com These findings suggest that β-phenethylamine possesses rewarding and reinforcing properties that are, at least in part, mediated by the dopamine D1 receptor. mdpi.com

Table 3: Summary of Phenethylamine Effects in Rodent Behavioral Models

| Behavioral Model | Animal | Effect of Phenethylamine | Key Finding | Reference |

|---|---|---|---|---|

| Locomotor Activity | Mice | Increased locomotor activity, followed by a decline and stereotypy. | Demonstrates psychostimulant properties. | nih.gov |

| Locomotor Activity | Mice | Biphasic effects: stimulation at low doses, depression at high doses. | Dose-dependent effects on motor behavior. | nih.govconsensus.app |

| Self-Administration | Rats | Increased self-administration under FR and PR schedules. | Indicates reinforcing and rewarding properties. | mdpi.comresearchgate.net |

Neurochemical Profiling in Specific Brain Regions (e.g., Striatal Dopamine)

The neurochemical effects of phenethylamine are most prominently observed through its interaction with monoamine neurotransmitter systems, particularly the dopaminergic pathways in the brain. Alterations in the chemical structure of the parent phenylethylamine molecule result in a range of compounds with distinct neurochemical profiles. nih.gov For instance, the trace amine β-phenylethylamine (β-PEA) is known to induce the release of dopamine from superfused rat striatal slices. mdpi.com This release is considered to be a non-vesicular, external Ca2+-independent process, originating from cytoplasmic neurotransmitter pools and resulting from the reverse operation of the plasma membrane dopamine transporter. nih.govmdpi.com

Studies using rat striatum slices have demonstrated that β-phenylethylamine and related releaser compounds like methamphetamine can induce non-vesicular [3H]dopamine release. nih.gov In one experiment, β-phenylethylamine at a concentration of 10⁻⁵ mol/L significantly evoked [3H]dopamine release. mdpi.com This action highlights its role as a modulator of dopaminergic transmission in the striatum, a key brain region involved in motor control, reward, and motivation. The ability of β-phenylethylamine to increase the efflux of monoamines, with a preference for dopamine, underscores its significance in neurochemical research. nih.gov

In Vivo Microdialysis Studies

In vivo microdialysis is a powerful technique used to measure the real-time concentrations of neurotransmitters in the extracellular fluid of specific brain regions in conscious, freely moving animals. This methodology has been crucial in understanding the dynamic effects of phenethylamine and its derivatives on neurochemistry.

A key study using in vivo microdialysis in the nucleus accumbens of conscious rats investigated the effects of β-phenylethylamine. nih.gov Infusion of β-phenylethylamine through the microdialysis probe resulted in a dose-dependent and significant increase in extracellular dopamine levels. nih.gov Notably, the dopamine increase induced by the highest dose was not affected by tetrodotoxin, a sodium channel blocker that inhibits neuronal firing, suggesting a mechanism independent of nerve impulses, likely through direct action on the dopamine transporter. nih.gov The potency of β-phenylethylamine in increasing dopamine levels was found to be comparable to that of methamphetamine at the same concentration. nih.gov Its effect on serotonin (5-HT) was much less pronounced, indicating a preferential action on dopamine efflux in the nucleus accumbens. nih.gov

Other microdialysis studies have explored various phenethylamine derivatives. For example, research on 2-Cl-4,5-MDMA in rats revealed dose-, brain area-, and age-dependent increases in dialysate dopamine and serotonin in the nucleus accumbens shell and medial prefrontal cortex. nih.govresearchgate.net Similarly, the psychedelic phenethylamine 25I-NBOMe was shown to increase the extracellular release of dopamine in the nucleus accumbens shell of mice. mdpi.com These studies collectively demonstrate the utility of in vivo microdialysis in characterizing the precise neurochemical profiles of phenethylamine compounds. nih.govresearchgate.netmdpi.com

Table 1: Summary of In Vivo Microdialysis Findings for Phenethylamine and Derivatives

| Compound | Animal Model | Brain Region | Primary Neurochemical Effect | Citation |

|---|---|---|---|---|

| β-Phenylethylamine | Rat | Nucleus Accumbens | Dose-dependent increase in extracellular dopamine. | nih.gov |

| 2-Cl-4,5-MDMA | Rat | Nucleus Accumbens Shell, Medial Prefrontal Cortex | Increased dialysate dopamine and serotonin. | nih.govresearchgate.net |

| 25I-NBOMe | Mouse | Nucleus Accumbens Shell | Increased extracellular dopamine release. | mdpi.comresearchgate.net |

Genetic Knockout Models (e.g., TAAR1 knockout mice)

The discovery of the Trace Amine-Associated Receptor 1 (TAAR1) provided a direct mechanism to explain the actions of trace amines like phenethylamine. nih.gov To investigate its physiological role, researchers have developed genetic knockout models, particularly TAAR1 knockout (KO) mice, which lack a functional TAAR1 receptor. nih.gov

Studies using TAAR1 KO mice have been revelatory. It was demonstrated that the activation of TAAR1 by β-phenylethylamine is responsible for inhibiting uptake and inducing the efflux of dopamine and serotonin. researchgate.net In synaptosomes (isolated nerve terminals) from wild-type mice, β-PEA inhibited uptake and induced efflux of [3H]dopamine and [3H]serotonin in the striatum; however, it lacked these effects in synaptosomes from TAAR1 KO mice. researchgate.net This provides conclusive evidence that β-PEA alters monoamine transporter function by interacting with TAAR1. researchgate.net

TAAR1 KO mice exhibit distinct behavioral and neurochemical phenotypes. Compared to their wild-type littermates, they show deficits in prepulse inhibition, a measure of sensorimotor gating that is often disrupted in psychiatric disorders. nih.gov Furthermore, these knockout animals display an enhanced sensitivity to the psychomotor-stimulating effects of amphetamine, a related phenethylamine derivative. nih.gov This heightened response was correlated with significantly larger increases in dopamine and norepinephrine release in the dorsal striatum and a notable increase in the proportion of high-affinity D2 dopamine receptors. nih.gov These findings position TAAR1 as a critical modulator of catecholaminergic function. nih.gov The use of TAAR1 KO mice has thus been instrumental in dissecting the receptor's role in the actions of phenethylamines and its broader implications for neurotransmission. mdpi.commdpi.com

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry methods offer powerful tools to investigate the properties of phenethylamine at an atomic level, providing insights that complement experimental findings. These approaches can predict molecular interactions, explain structure-activity relationships, and describe conformational preferences.

Molecular Docking and Dynamics Simulations